molecular formula C15H24N6O B2903098 2-((6-(3,5-dimethylpiperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol CAS No. 921154-89-4

2-((6-(3,5-dimethylpiperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol

Cat. No.: B2903098
CAS No.: 921154-89-4
M. Wt: 304.398
InChI Key: JGTXLMMEWBHLGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold known for its pharmacological versatility. The structure features a 3,5-dimethylpiperidinyl group at position 6, a methyl group at position 1, and an ethanolamine substituent at position 3. These modifications enhance solubility and receptor binding compared to simpler analogs.

Properties

IUPAC Name

2-[[6-(3,5-dimethylpiperidin-1-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N6O/c1-10-6-11(2)9-21(8-10)15-18-13(16-4-5-22)12-7-17-20(3)14(12)19-15/h7,10-11,22H,4-6,8-9H2,1-3H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGTXLMMEWBHLGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=NC(=C3C=NN(C3=N2)C)NCCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features Reference
Target Compound : 2-((6-(3,5-dimethylpiperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol 6: 3,5-dimethylpiperidinyl
1: Methyl
4: Ethanolamine
C₁₇H₂₅N₇O 359.43 Enhanced solubility due to ethanolamine; potential kinase inhibition. (analog)
3-[(2-(2,3-Difluorobenzylmercapto)-pyrido[3,4-d]pyrimidine-4-yl)amino]ethanol (24d) 2: 2,3-Difluorobenzylthio
4: Ethanolamine
C₁₈H₁₇F₂N₅OS 403.42 Pyrido[3,4-d]pyrimidine core; 88% synthetic yield; mp 181–183°C.
2-(Methyl(1-phenyl-4-(p-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol 6: Methylamino
4: p-Tolylamino
1: Phenyl
C₂₁H₂₂N₆O 374.40 Lower molecular weight; Smiles: Cc1ccc(Nc2nc(N(C)CCO)...
6-(4-Benzylpiperazin-1-yl)-N-(3-chloro-4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine 6: 4-Benzylpiperazinyl
4: 3-Chloro-4-methoxyphenylamino
1: Methyl
C₂₄H₂₆ClN₇O 463.96 Bulky substituents; potential kinase selectivity.
1-(4-Methylphenyl)-6-(methylsulfanyl)-4-piperidino-1H-pyrazolo[3,4-d]pyrimidine 6: Methylsulfanyl
4: Piperidino
1: 4-Methylphenyl
C₁₈H₂₁N₅S 339.46 Sulfur-containing; lower polarity.
3-Methyl-4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenol 4: 3-Methylphenol
1: Phenyl
C₁₈H₁₅N₅O 317.35 Phenolic group for hydrogen bonding; anti-inflammatory activity.

Key Structural and Functional Insights

Substitution at Position 6 :

  • The 3,5-dimethylpiperidinyl group in the target compound likely improves metabolic stability and receptor affinity compared to smaller groups like methylsulfanyl (e.g., compound in ) or benzylpiperazinyl (e.g., compound in ).
  • Methylsulfanyl (in ) may enhance lipophilicity but reduce aqueous solubility.

Biological Activity: Compound 24d () showed high synthetic yield (88%) and a defined melting point, suggesting stability. Phenolic derivatives (e.g., ) demonstrated anti-inflammatory activity, hinting at the importance of hydroxyl groups for such effects.

Q & A

Q. Table 1: Critical Reaction Parameters

StepSolventTemperature (°C)Key ReagentsYield (%)
Piperidinyl SubstitutionDMF80–903,5-Dimethylpiperidine, K₂CO₃60–70
AminationEthanol60–70Ethanolamine, Et₃N50–65

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions (e.g., distinguishing piperidinyl protons at δ 1.2–2.8 ppm and ethanolamine’s -OH at δ 4.5–5.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 385.224) and rule out impurities .
  • HPLC-PDA : Purity assessment using a C18 column (gradient: 10–90% acetonitrile/water) with UV detection at 254 nm .

Advanced: How can structure-activity relationship (SAR) studies evaluate the impact of substituents on biological activity?

Q. Methodology :

Analog Synthesis : Prepare derivatives with modified piperidinyl (e.g., cyclohexyl) or ethanolamine groups (e.g., substituting -OH with -OCH₃) .

Biological Assays : Test analogs for target binding (e.g., kinase inhibition) using:

  • Surface plasmon resonance (SPR) for kinetic parameters (kon, koff) .
  • Cell-based assays (e.g., IC₅₀ in cancer lines).

Data Analysis : Correlate substituent hydrophobicity (logP) or steric bulk with activity trends using QSAR software (e.g., Schrodinger’s QikProp) .

Q. Table 2: Example SAR Comparison

AnalogPiperidinyl GroupEthanolamine ModificationIC₅₀ (nM)
Target Compound3,5-Dimethyl-OH12.3
Analog ACyclohexyl-OH45.7
Analog B3,5-Dimethyl-OCH₃89.1

Advanced: What strategies resolve discrepancies in biological activity data across assay conditions?

  • Assay Standardization :
    • Use internal controls (e.g., reference inhibitors) across all experiments .
    • Validate cell lines via Western blotting for target expression levels .
  • Environmental Factor Optimization :
    • Test activity in varying pH (6.5–7.5) and ionic strength buffers to mimic physiological conditions .
  • Computational Reconciliation : Apply machine learning (e.g., random forest models) to identify confounding variables (e.g., solvent DMSO%) from high-throughput datasets .

Advanced: How can in silico methods predict binding modes with biological targets?

  • Molecular Docking : Use AutoDock Vina to model interactions between the compound’s ethanolamine group and catalytic residues (e.g., Asp86 in kinase X) .
  • Molecular Dynamics (MD) Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) and hydrogen bond occupancy (>80%) .
  • Free Energy Calculations : Compute binding affinities (ΔG) via MM-PBSA to prioritize analogs for synthesis .

Basic: What safety protocols are essential when handling this compound?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis (ethanolamine releases ammonia vapor) .
  • Waste Disposal : Quench reactive intermediates with aqueous NaHCO₃ before disposal .

Advanced: How to optimize reaction conditions to improve yield and scalability?

  • DoE (Design of Experiments) : Apply Taguchi methods to test variables (temperature, solvent ratio, catalyst loading) and identify optimal conditions .
  • Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .
  • Continuous Flow Chemistry : Implement microreactors for piperidinyl substitution to enhance heat transfer and reduce reaction time .

Basic: What initial biological assays are recommended to evaluate this compound?

  • Enzyme Inhibition : Measure IC₅₀ against purified kinases (e.g., EGFR, AKT) using fluorescence-based ADP-Glo™ assays .
  • Cytotoxicity Screening : Test viability in HEK293 and MCF-7 cells via MTT assays (48–72 hr exposure) .
  • Binding Kinetics : Use isothermal titration calorimetry (ITC) to determine Kd and stoichiometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.